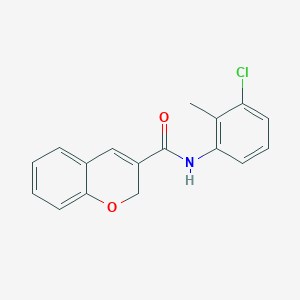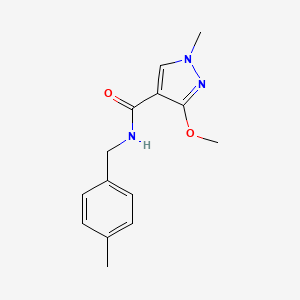
3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on derivatives of 1H-pyrazole-4-carboxamide, including those with methoxy and methyl substituents, has led to the development of compounds with potential cytotoxic activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest the chemical framework's versatility in synthesizing compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
The synthesis of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, including molecules similar to the target compound, has been explored for their herbicidal activities. These compounds demonstrated significant herbicidal activity against various weeds and showed promise as selective herbicides for rice cultivation. The structure-activity relationship analysis indicated that the presence of a benzyloxy group, particularly when substituted with electron-withdrawing groups like trifluoromethyl, significantly enhanced the compound's activity (Ohno et al., 2004).
Antimicrobial and Antifungal Properties
Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have found that some derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as against various mycotoxic strains of fungi. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Raju et al., 2010).
Insecticidal Activity
The stereochemical configuration of carbamoylated and acylated pyrazolines, including derivatives similar to the target compound, has been linked to their insecticidal activity. Research has demonstrated that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a crucial role in the compound's efficacy against pests like the American cockroach and the house fly. These findings offer insights into designing more effective insecticides (Hasan et al., 1996).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)8-15-13(18)12-9-17(2)16-14(12)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRMMXPPSJRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
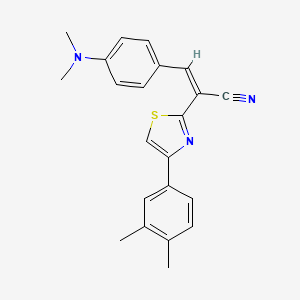
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
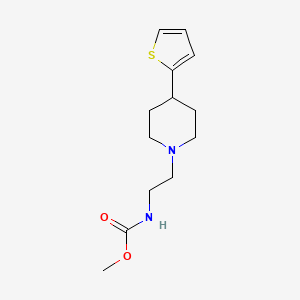

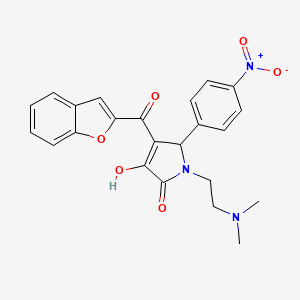
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
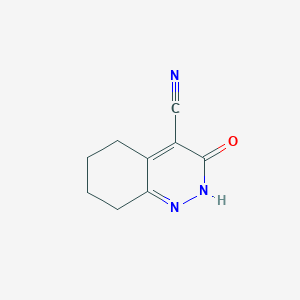
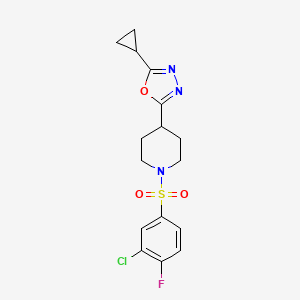
![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
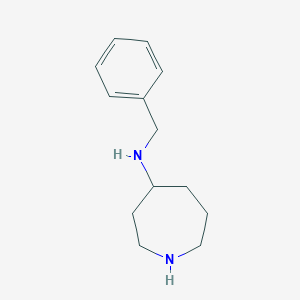
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)
